molecular formula C19H20Cl2N4O2 B2824456 N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide CAS No. 710329-24-1

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Cat. No. B2824456
CAS RN: 710329-24-1
M. Wt: 407.3
InChI Key: TYHIWMMPSBFXJM-UHFFFAOYSA-N
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Description

“N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide” is a chemical compound . It is also known as "1,4-piperazinedicarboxamide, N1,N4-bis(4-chlorophenyl)-" .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide” is 393.26700 . Its molecular formula is C18H18Cl2N4O2 .


Physical And Chemical Properties Analysis

“N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide” has a density of 1.458g/cm3 . Its boiling point is 668.1ºC at 760 mmHg .

Scientific Research Applications

Chemoselectivity in Catalysis

Research highlights the compound's role in catalysis, demonstrating its effectiveness in chemoselective processes. For instance, studies have shown its utility in the diazodecomposition reactions catalyzed by rhodium(II) acetate, revealing a strong dependence of product distribution on the type of nitrogen-bound substituent (Zaragoza, 1995).

Synthesis of Polyhydroquinoline Derivatives

Another significant application involves its use in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This process benefits from the compound's properties as a catalyst, leading to high yields and demonstrating its potential in organic synthesis (Goli-Jolodar et al., 2016).

Biomimetic Studies

The compound has also been explored in biomimetic studies, particularly in the synthesis and characterization of novel iron(III) complexes. These studies aim to mimic the function of natural enzymes, providing insights into the role of such compounds in biological systems and their potential therapeutic applications (Mayilmurugan et al., 2008).

Molecular Structure Analysis

Furthermore, the determination of the crystal and molecular structure of related compounds provides a foundational understanding of their chemical behavior. Such studies are crucial for designing drugs and materials with specific properties, highlighting the importance of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide and its derivatives in scientific research (Bremner et al., 1977).

Safety and Hazards

The safety information for “N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide” indicates that it has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-N,4-N-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHIWMMPSBFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

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